molecular formula C22H25NO3 B1224517 Tropine benzylate CAS No. 3736-36-5

Tropine benzylate

Cat. No.: B1224517
CAS No.: 3736-36-5
M. Wt: 351.4 g/mol
InChI Key: XXVZGWNHSCGMCT-YOFSQIOKSA-N
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Description

Tropine benzylate (benzilic acid 3α-tropanyl ester) is an ester derivative of tropine, a bicyclic amino alcohol central to tropane alkaloids. Structurally, it consists of a tropine moiety (8-azabicyclo[3.2.1]octan-3-ol) esterified with benzilic acid (diphenylglycolic acid) . It occurs naturally in plants of the genus Bruguiera, such as B. exaristata, where it is categorized among tropine esters like tropine acetate and propionate . Pharmacologically, this compound exhibits anticholinergic activity by antagonizing muscarinic acetylcholine receptors (mAChRs), a property shared with synthetic analogs like 2aR-tropanyl benzylate and clinical derivatives such as nortropinyl benzilate .

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-23-18-12-13-19(23)15-20(14-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20,25H,12-15H2,1H3/t18-,19+,20?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVZGWNHSCGMCT-YOFSQIOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3736-36-5
Record name Tropine benzylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, α-hydroxy-α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
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Record name TROPINE BENZYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tropine benzylate is typically synthesized through the esterification of tropine with benzilic acid. The reaction involves the use of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction is allowed to proceed until the desired ester is formed.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality of this compound.

Chemical Reactions Analysis

Types of Reactions: Tropine benzylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the benzylate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted tropine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Muscarinic Antagonism :
    • Tropine benzylate's ability to block muscarinic receptors makes it a valuable tool for studying the role of acetylcholine in the nervous system. This property is particularly relevant in understanding conditions such as Alzheimer's disease and other neurological disorders where cholinergic signaling is disrupted.
  • Drug Development :
    • Research has indicated that this compound and its derivatives can be utilized in developing new medications for treating migraines and other conditions. For instance, studies have shown that certain substituted tropyl benzoate derivatives exhibit potent effects against migraine symptoms, suggesting potential applications for this compound in similar therapeutic contexts .
  • Neuropharmacological Research :
    • The compound's interactions with biological targets are essential for elucidating its pharmacological potential. Investigations into its effects on neurotransmitter systems can lead to new insights into treatment strategies for various neuropsychiatric disorders .

A study demonstrated the synthesis of tropine from simple carbon sources using engineered yeast strains. This research highlights the potential for industrial-scale production of tropane alkaloids, including this compound, which could facilitate further pharmacological studies and drug development efforts .

Efficacy in Migraine Treatment

In clinical evaluations, substituted tropyl benzoate derivatives were found to be significantly more potent than traditional treatments like metoclopramide for migraine relief. This finding underscores the therapeutic potential of this compound derivatives in managing migraine attacks effectively .

Anticholinergic Properties

Research has documented the anticholinergic effects of related compounds, providing a framework for understanding how this compound may influence acetylcholine signaling pathways. Such insights are critical for developing anticholinergic therapies aimed at various disorders associated with cholinergic dysfunction .

Mechanism of Action

Tropine benzylate is similar to other tropane alkaloids, such as atropine and scopolamine. it has unique properties that distinguish it from these compounds:

    Atropine: Like this compound, atropine is an anticholinergic agent, but it is primarily used to treat bradycardia and as a pre-anesthetic to reduce salivation.

    Scopolamine: Scopolamine is also an anticholinergic agent, but it is mainly used to treat motion sickness and postoperative nausea.

Comparison with Similar Compounds

Structural and Pharmacological Data Table

Compound Structural Feature mAChR Affinity (Ki) Key Pharmacological Activity Source/Application
This compound Natural benzylate ester Not quantified Anticholinergic (predicted) Bruguiera exaristata
2aR-Tropanyl benzylate Synthetic, 2aR configuration ~1–10 nM Potent mAChR antagonist Receptor binding studies
α-DPT Ether-substituted tropane ~1–10 µM nAChR antagonism Synthetic analog
Nortropinyl benzilate Demethylated benzylate Not reported Pharmaceutical reference Drug development

Research Findings and Mechanistic Insights

Stereochemical Influence

The 2aR configuration in synthetic derivatives like 2aR-tropanyl benzylate enhances mAChR selectivity compared to natural this compound, which lacks stereochemical optimization .

Functional Group Criticality

  • Ester vs. Ether : The ester carbonyl in this compound and 2aR-tropanyl benzylate facilitates hydrogen bonding with mAChRs, whereas ethers (e.g., α-DPT) lack this interaction, explaining reduced potency .
  • Metabolic Stability : Hydrolytic rates of tropine esters (e.g., benzylate vs. acetate) influence duration of action, with bulkier esters (benzylate) likely being more resistant to esterases .

Biological Activity

Tropine benzylate, a derivative of tropine formed through the esterification with benzyl alcohol, is part of the tropane alkaloid class. This compound exhibits significant biological activity, primarily due to its structural similarity to other well-studied tropane alkaloids, such as atropine and scopolamine. The following sections will explore its biological activity, mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound retains the bicyclic structure characteristic of tropane alkaloids, which includes a nitrogen atom within the ring. This structural feature is crucial for its interaction with muscarinic receptors in the nervous system. The introduction of the benzyl group enhances its solubility and bioavailability compared to other tropane derivatives.

This compound acts primarily as a muscarinic antagonist , blocking the action of acetylcholine at muscarinic receptors. This mechanism is similar to that of other tropane alkaloids, which can lead to various physiological effects, including:

  • Inhibition of smooth muscle contraction
  • Reduction of secretions in glands
  • Potential effects on cognitive functions due to central nervous system interactions

Despite its structural similarities, specific details regarding the precise mechanism of action for this compound remain under-researched and warrant further investigation .

Biological Activity

This compound has been studied for several biological activities:

  • Anticholinergic Effects : Like other tropane alkaloids, it may exhibit anticholinergic properties, which can be useful in treating conditions such as motion sickness and gastrointestinal disorders .
  • Neuropharmacological Effects : Research indicates potential applications in neuropharmacology, particularly concerning disorders involving muscarinic receptor dysfunction .
  • Synthetic Biology Applications : Recent studies have explored biosynthetic pathways for producing tropine and its derivatives, including this compound, using engineered microbial platforms. This approach could enhance the availability of such compounds for research and therapeutic purposes .

Comparative Analysis with Other Tropane Alkaloids

The following table compares this compound with other notable tropane alkaloids in terms of their biological activities and applications:

CompoundMechanism of ActionPrimary ApplicationsNotable Effects
This compoundMuscarinic antagonistResearch tool for muscarinic receptorsAnticholinergic effects
AtropineMuscarinic antagonistMydriatic agentInhibition of secretions
ScopolamineMuscarinic antagonistTreatment for nausea and motion sicknessSedative effects
Trospium ChlorideQuaternary ammonium compoundOveractive bladder treatmentSmooth muscle relaxation

Case Studies

  • Neuropharmacological Research : A study investigated the role of tropine derivatives in modulating neurotransmitter systems. Researchers found that compounds like this compound could alter receptor activity in animal models, suggesting potential therapeutic uses in cognitive disorders .
  • Synthetic Production : Recent advancements in synthetic biology have allowed for the production of tropine and its derivatives through engineered yeast strains. This method has demonstrated significant yield improvements, indicating a viable pathway for producing this compound at scale for research purposes .
  • Pharmacological Evaluation : Pharmacological studies have been conducted to assess the effects of this compound on various animal models. These studies highlighted its potential as a therapeutic agent due to its ability to modulate muscarinic receptor activity effectively .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tropine benzylate, and how can reaction yields be systematically improved?

  • Methodological Approach :

  • Compare routes using tropine and benzylating agents (e.g., benzyl bromide, benzyl chloride) under varying conditions (temperature, solvent polarity, catalyst type).

  • Monitor reaction progress via TLC/HPLC and quantify yields using gravimetric analysis or NMR integration.

  • Optimize purification via recrystallization (solvent selection) or column chromatography (mobile phase optimization).

  • Document all parameters in the experimental section for reproducibility .

    • Example Data Table :
Reaction ConditionCatalystSolventYield (%)Purity (HPLC)
60°C, 12hK2CO3Acetone7298.5
RT, 24hNaHDMF6597.8

Q. How can researchers ensure the structural integrity and purity of this compound during characterization?

  • Methodological Approach :

  • Use ¹H/¹³C NMR to confirm benzylation at the tropine hydroxyl group (disappearance of -OH peak, new benzyl signals).
  • Apply HPLC-MS to assess purity (>95%) and detect side products (e.g., di-benzylated derivatives).
  • Perform melting point analysis and compare with literature values (if available) .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

  • Methodological Approach :

  • Screen for receptor-binding affinity (e.g., muscarinic acetylcholine receptors) via radioligand displacement assays .
  • Use cell viability assays (MTT, ATP luminescence) to assess cytotoxicity in relevant cell lines.
  • Standardize positive/negative controls and replicate experiments to ensure statistical significance .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological effects be resolved?

  • Methodological Approach :

  • Conduct meta-analysis of published studies to identify methodological discrepancies (e.g., dosage ranges, assay protocols).
  • Replicate key experiments under controlled conditions, isolating variables such as solvent choice (DMSO vs. saline) or cell line specificity.
  • Use Bayesian statistical models to quantify uncertainty and validate reproducibility .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Methodological Approach :

  • Perform molecular docking (AutoDock Vina, Schrödinger) to simulate binding to muscarinic receptors.
  • Validate predictions with molecular dynamics simulations (GROMACS) analyzing binding stability over 100 ns.
  • Cross-reference results with experimental IC50 values to refine force field parameters .

Q. How can researchers determine the stability of this compound under varying storage conditions?

  • Methodological Approach :

  • Conduct accelerated stability studies : Expose samples to 40°C/75% RH, 25°C/60% RH, and 4°C for 1–6 months.

  • Monitor degradation via HPLC-MS, identifying breakdown products (e.g., hydrolysis to tropine).

  • Use Arrhenius equation modeling to predict shelf life at standard storage temperatures .

    • Example Data Table :
Storage ConditionTime (Months)Degradation (%)Major Degradant
40°C/75% RH315Tropine
4°C62None

Methodological Considerations

  • Experimental Reproducibility : Include detailed protocols for synthesis, characterization, and assays in the main manuscript or supplementary materials, adhering to journal guidelines .
  • Data Presentation : Use tables/figures to highlight key findings (e.g., dose-response curves, spectral data) and ensure clarity without redundancy .
  • Ethical and Analytical Rigor : Address potential biases in pharmacological studies (e.g., blinding in animal trials) and validate analytical methods via ICH guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tropine benzylate
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